

Physicochemical characteristics of CAS 1065074-53-4

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Compound of Interest

Compound Name: Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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An In-depth Technical Guide to the Physicochemical Characterization of CAS 1065074-53-4 (Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate)

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the small molecule designated by CAS number 1065074-53-4, identified as Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate. While specific experimental data for this compound is not extensively published, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to pharmaceutical development, including identity, purity, melting point, solubility, and ionization constant (pKa). As a senior application scientist's perspective, this guide emphasizes not just the "how" but the "why" behind the methodologies, ensuring a robust and scientifically sound approach to characterization. Detailed, field-proven protocols for determining these key parameters are provided, alongside logical workflows visualized with Graphviz diagrams. The objective is to equip scientific professionals with the necessary tools to thoroughly characterize this and other novel small molecules, forming a crucial foundation for further development.

Introduction to CAS 1065074-53-4

The compound identified by CAS number 1065074-53-4 is a fluorinated quinoline derivative, a structural motif of significant interest in medicinal chemistry. Such compounds are explored for

a wide range of therapeutic applications, and their efficacy and safety profiles are intrinsically linked to their physicochemical properties.^[1] A thorough characterization is the first step in any drug development pipeline, as it influences everything from formulation and bioavailability to metabolic stability and toxicity.

This guide focuses on the foundational analyses required to build a comprehensive profile of a novel active pharmaceutical ingredient (API) like CAS 1065074-53-4. We will proceed from basic identification to the experimental determination of its key physical and chemical attributes.

Core Identity and Physicochemical Properties

The initial step in characterizing any compound is to confirm its identity and basic molecular properties. These data serve as the reference point for all subsequent analyses.

Table 1: Core Identification of CAS 1065074-53-4

Property	Value	Source(s)
CAS Number	1065074-53-4	^[2] ^[3] ^[4]
Chemical Name	Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate	^[2]
Alternate Name	Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate	^[3] ^[4] ^[5]
Molecular Formula	C ₁₁ H ₇ F ₂ NO ₃	^[2] ^[3] ^[4]
Molecular Weight	239.17 g/mol	^[2] ^[3]
Physical Properties	No experimental data available	^[6]

As indicated, key experimental data such as melting point, solubility, and pKa are not readily available in public literature.^[6] The following sections provide detailed, authoritative protocols for determining these essential parameters.

Experimental Determination of Physicochemical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for regulatory submissions and further research.

Melting Point Analysis for Identity and Purity

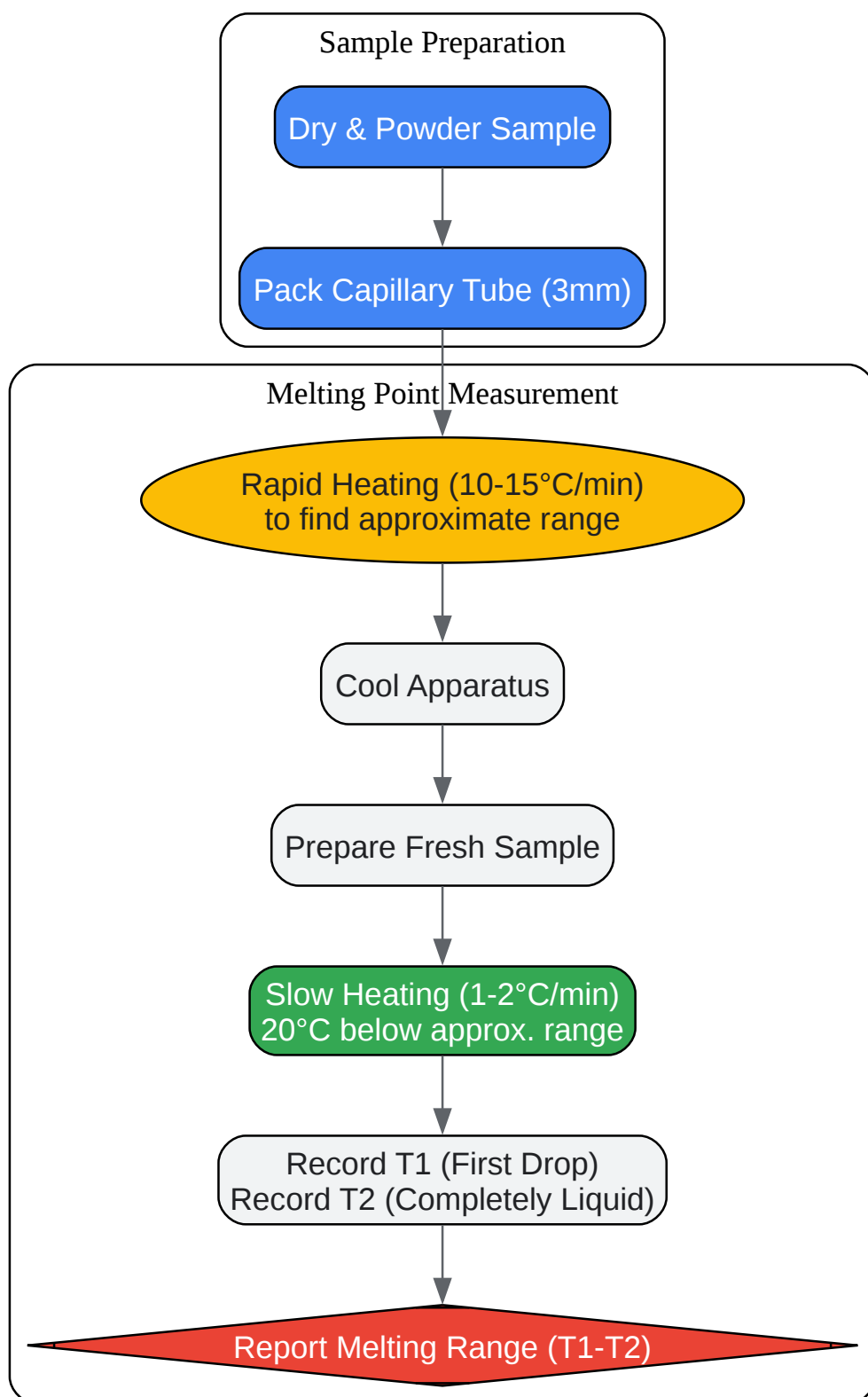
Expertise & Causality: The melting point is a fundamental thermal property that serves two purposes: identification and purity assessment.^[7] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.^[8] Therefore, this analysis is a simple yet powerful indicator of sample purity. The capillary method is a widely accepted and cost-effective technique.^[9] A slow, controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Method

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
 - Press the open end of a thin-walled capillary tube into the powdered sample.
 - Tap the tube gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.^[8]
- Initial (Rapid) Determination:
 - If the melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C/min) to find an approximate range. This conserves time.
 - Allow the apparatus to cool significantly before the next step. Do not reuse the melted sample, as its crystal structure may have changed.^[10]

- Accurate Determination:
 - Prepare a fresh capillary tube with the sample.
 - Place the capillary into the melting point apparatus.[\[10\]](#)
 - Set the heating rate to ramp quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.
 - Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[7\]](#)
 - Record the temperature at which the first liquid droplet appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.
 - Repeat the measurement with at least two more fresh samples to ensure reproducibility.

Workflow Visualization



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Caption: Workflow for Melting Point Determination via Capillary Method.

Aqueous Solubility Profiling

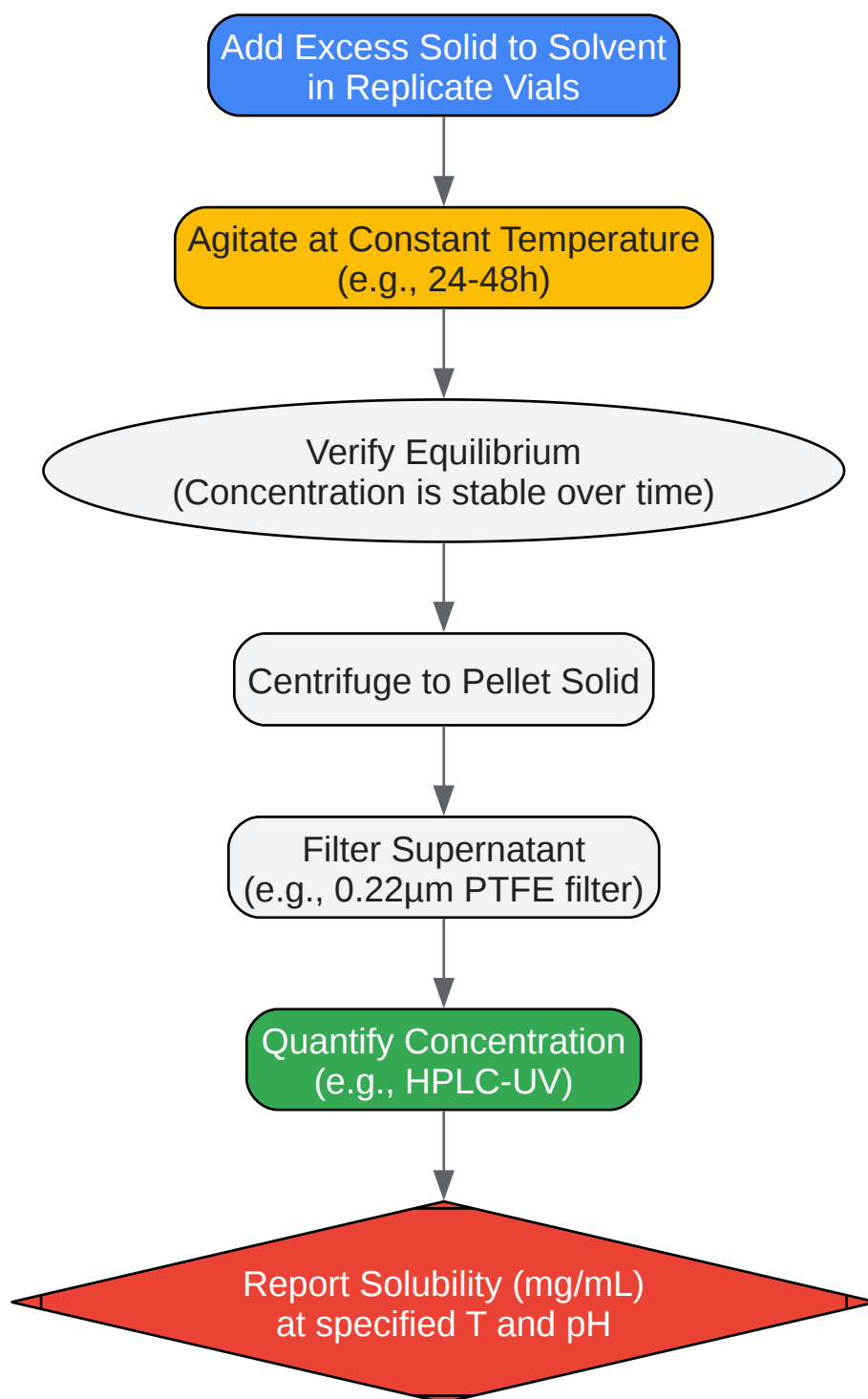
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.^[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.^[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a specific pH) for a sufficient duration to reach equilibrium. It is crucial to ensure that equilibrium has been reached, which can be confirmed by measuring the solute concentration at different time points until it remains constant. Post-equilibration, the undissolved solid must be completely separated from the solution without affecting the solute concentration, typically via centrifugation and subsequent filtration with a chemically inert filter.^[12]

Experimental Protocol: Shake-Flask Method

- Preparation:
 - Add an excess amount of CAS 1065074-53-4 to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" means that solid material should still be visible after equilibration.
 - Prepare multiple replicates for statistical validity.
- Equilibration:
 - Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure constant temperature.^[13]
 - Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be determined empirically by sampling at various intervals (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
- Sample Separation:
 - Once equilibrium is reached, allow the suspensions to settle.
 - Centrifuge the vials to pellet the undissolved solid.

- Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining particulates.^[12] This step is critical to avoid artificially inflating the concentration measurement.
- Quantification:
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[12]
 - Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
- Data Reporting:
 - Report the solubility in units such as mg/mL or $\mu\text{g/mL}$ at the specified temperature and pH.

Workflow Visualization



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Caption: Workflow for Equilibrium Solubility via the Shake-Flask Method.

Ionization Constant (pKa) Determination

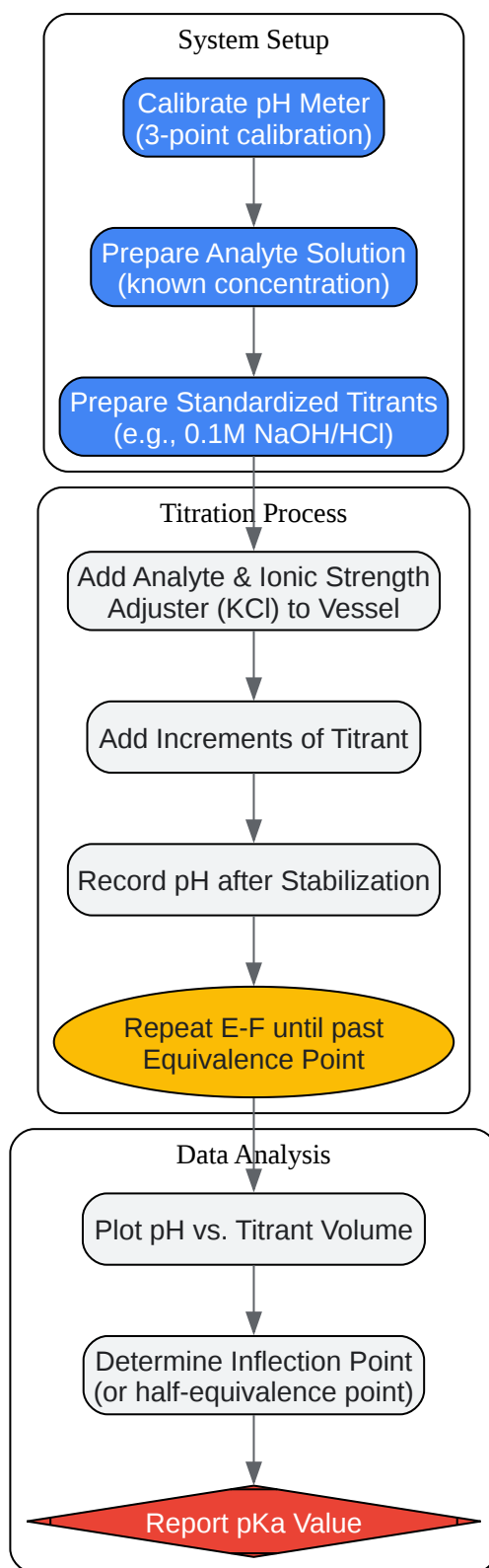
Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.^[14] This parameter is vital as it governs the charge of the molecule at different physiological pH values, which in turn strongly influences its solubility, permeability across biological membranes, and binding to targets. Potentiometric titration is a robust and direct method for pKa determination.^[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be identified as the inflection point on the resulting titration curve.^{[16][17]} Maintaining a constant ionic strength throughout the titration is essential to keep activity coefficients constant, ensuring that the measured pH changes are due solely to the ionization of the analyte.^[15]

Experimental Protocol: Potentiometric Titration

- System Preparation:
 - Calibrate a potentiometer (pH meter) using at least three standard pH buffers (e.g., pH 4, 7, and 10).^[15]
 - Prepare a stock solution of CAS 1065074-53-4 at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low).
 - Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).^[15]
- Titration Procedure:
 - Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
 - Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.^[15]
 - If determining a basic pKa, first acidify the solution to a low pH (e.g., pH 2) with the HCl titrant to ensure the compound is fully protonated.
 - Begin the titration by adding small, precise increments of the NaOH titrant.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

- Continue the titration until the pH has passed the expected equivalence point (e.g., to pH 12).
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
 - The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the sigmoidal curve (or the point of maximum buffer capacity). Mathematically, it is the inflection point on a plot of the first derivative (dpH/dV).[\[14\]](#)
 - Specialized software can be used for accurate calculation from the titration data.

Workflow Visualization



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Caption: Workflow for Potentiometric Titration for pKa Determination.

Advanced Structural and Purity Analysis

Beyond the foundational properties, a comprehensive characterization package for a novel API should include advanced spectroscopic and chromatographic analyses to confirm structure and assess purity with high resolution.

- **High-Performance Liquid Chromatography (HPLC):** This is the workhorse technique for purity analysis. It separates the main compound from any impurities, and when coupled with a UV detector, it can quantify the purity as a percentage of the total peak area.[\[18\]](#)
- **Mass Spectrometry (MS):** Often coupled with liquid chromatography (LC-MS), this technique provides highly accurate molecular weight information and fragmentation patterns, which are definitive in confirming the molecular structure of the compound and identifying unknown impurities.[\[19\]](#)
- **Fourier-Transform Infrared Spectroscopy (FTIR):** FTIR is a powerful tool for confirming the identity of a compound by identifying its functional groups. The resulting infrared absorption spectrum is a unique "fingerprint" that can be compared against a reference standard.[\[18\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the atomic structure of a molecule, confirming the connectivity and chemical environment of atoms (primarily ^1H and ^{13}C). It is one of the most conclusive methods for structural elucidation.[\[19\]](#)

Conclusion

The physicochemical characterization of a novel compound such as CAS 1065074-53-4 is a mandatory and foundational stage in pharmaceutical research and development. While published data for this specific molecule is sparse, the established, authoritative methodologies detailed in this guide—including capillary melting point determination, shake-flask solubility analysis, and potentiometric pKa measurement—provide a clear and robust pathway for its complete characterization. Adherence to these scientifically sound protocols will generate the reliable and reproducible data necessary to make informed decisions, enabling the progression of this promising quinoline derivative through the drug development pipeline.

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